4-Bromobutoxymethylbenzene;1-iodo-2,3,4,5-tetramethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromobutoxymethylbenzene: and 1-iodo-2,3,4,5-tetramethylbenzene are two distinct organic compounds with unique chemical structures and propertiesIt has the molecular formula C10H13BrO and is used in various chemical synthesis processes . On the other hand, 1-iodo-2,3,4,5-tetramethylbenzene is an iodinated derivative of tetramethylbenzene, with the molecular formula C10H13I. This compound is significant in organic synthesis and research .
Vorbereitungsmethoden
4-Bromobutoxymethylbenzene
The synthesis of 4-Bromobutoxymethylbenzene typically involves the reaction of 4-bromobutanol with phenol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to produce the desired ether . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
1-Iodo-2,3,4,5-tetramethylbenzene
1-Iodo-2,3,4,5-tetramethylbenzene can be synthesized through the direct iodination of 2,3,4,5-tetramethylbenzene using iodine and an oxidizing agent such as nitric acid or a polymer-supported dichloroiodate reagent . The reaction is typically carried out under mild conditions to prevent over-iodination and to achieve high selectivity.
Analyse Chemischer Reaktionen
4-Bromobutoxymethylbenzene
4-Bromobutoxymethylbenzene undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
1-Iodo-2,3,4,5-tetramethylbenzene
1-Iodo-2,3,4,5-tetramethylbenzene participates in several reactions, including:
Electrophilic substitution: The iodine atom can be substituted by other electrophiles in the presence of catalysts.
Oxidation: The methyl groups can be oxidized to form carboxylic acids or aldehydes using strong oxidizing agents.
Wissenschaftliche Forschungsanwendungen
4-Bromobutoxymethylbenzene
4-Bromobutoxymethylbenzene is used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as an intermediate in the production of more complex molecules and is also used in the study of reaction mechanisms and kinetics .
1-Iodo-2,3,4,5-tetramethylbenzene
1-Iodo-2,3,4,5-tetramethylbenzene is utilized in organic synthesis, particularly in the preparation of iodinated aromatic compounds. It is also used in the development of new materials and in the study of halogenated aromatic compounds’ reactivity and properties .
Wirkmechanismus
4-Bromobutoxymethylbenzene
The mechanism of action of 4-Bromobutoxymethylbenzene involves its reactivity as a brominated ether. The bromine atom can participate in nucleophilic substitution reactions, while the ether linkage can undergo oxidation. These reactions are facilitated by the electron-withdrawing nature of the bromine atom, which activates the molecule towards nucleophilic attack .
1-Iodo-2,3,4,5-tetramethylbenzene
1-Iodo-2,3,4,5-tetramethylbenzene’s mechanism of action is primarily through electrophilic substitution reactions. The iodine atom, being a good leaving group, facilitates these reactions. Additionally, the methyl groups on the benzene ring can undergo oxidation, leading to the formation of various oxidized products .
Vergleich Mit ähnlichen Verbindungen
4-Bromobutoxymethylbenzene
Similar compounds include 4-Bromobutyl phenyl ether and 4-Phenoxybutyl bromide. These compounds share similar reactivity patterns due to the presence of the bromine atom and ether linkage .
1-Iodo-2,3,4,5-tetramethylbenzene
Similar compounds include 2,3,5,6-tetramethyliodobenzene and 3-Iodo-1,2,4,5-tetramethylbenzene. These compounds exhibit similar reactivity due to the presence of the iodine atom and multiple methyl groups on the benzene ring .
Eigenschaften
Molekularformel |
C21H28BrIO |
---|---|
Molekulargewicht |
503.3 g/mol |
IUPAC-Name |
4-bromobutoxymethylbenzene;1-iodo-2,3,4,5-tetramethylbenzene |
InChI |
InChI=1S/C11H15BrO.C10H13I/c12-8-4-5-9-13-10-11-6-2-1-3-7-11;1-6-5-10(11)9(4)8(3)7(6)2/h1-3,6-7H,4-5,8-10H2;5H,1-4H3 |
InChI-Schlüssel |
RRPUURYDGDITCK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1C)C)C)I.C1=CC=C(C=C1)COCCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.